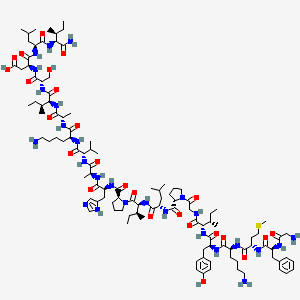
Gfmkyigpliphavkaisdli-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gfmkyigpliphavkaisdli-NH2 is a natural product found in Kassina senegalensis with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Kassinatuerin-1, a peptide with the sequence GFMKYIGPLI(10)PHAVKAISDL(20)I.NH(2), was identified from the skin of the Hyperoliid frog, Kassina senegalensis. It exhibits broad-spectrum antimicrobial activity, inhibiting the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans. This peptide may belong to a class of linear, cationic antimicrobial peptides, potentially adopting an amphipathic alpha-helical conformation, with little sequence identity to other bioactive peptides from frog skin (Mattute, Knoop, & Conlon, 2000).
Material Science Applications
Graphene flash memory (GFM) utilizes the intrinsic properties of graphene, such as high density of states and high work function, for potential improvements in flash memory technology. GFM, integrated into a floating gate structure, shows a wide memory window and long retention time, suggesting its utility in scaling down state-of-the-art flash memory devices (Hong et al., 2011).
Environmental Impact Study
A study investigated the ecotoxicity of graphene-family materials (GFMs), including amine-modified graphene (G-NH2), on the freshwater microalgae Scenedesmus obliquus. The presence of humic acid was found to mitigate the toxicity of GFMs, suggesting implications for assessing the environmental risk of these materials in natural aquatic environments (Zhang et al., 2018).
Biomedical Engineering
In biomedical engineering, amino-functionalized graphene nanoplatelets (NH2-G) have been utilized to reinforce 3D fiber metal laminates. These laminates, when subjected to low-velocity impact testing, showed enhanced resistance and minimized damage, indicating potential applications in impact-resistant structures (Asaee et al., 2017).
Propriétés
Bioactivité |
Antibacterial, Antifungal |
|---|---|
Séquence |
GFMKYIGPLIPHAVKAISDLI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[4-[5-(Cyclopropylmethyl)-1-methyl-pyrazol-4-yl]-5-fluoranyl-pyrimidin-2-yl]amino]cyclohexyl]azanium](/img/structure/B1576201.png)

